Methyl 2-bromo-6-methoxyisonicotinate

Organic Synthesis Medicinal Chemistry Halogenated Pyridine Synthesis

Methyl 2-bromo-6-methoxyisonicotinate (CAS 853030-09-8) is a brominated pyridine derivative of high interest in organic and medicinal chemistry research. It is a critical halogenated pyridine building block used extensively in the synthesis of pharmaceutical intermediates.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 853030-09-8
Cat. No. B3157835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-methoxyisonicotinate
CAS853030-09-8
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C8H8BrNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
InChIKeyCNKLBENTCUWMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-6-Methoxyisonicotinate (CAS 853030-09-8): A Differentiated Halogenated Pyridine Building Block for Medicinal Chemistry


Methyl 2-bromo-6-methoxyisonicotinate (CAS 853030-09-8) is a brominated pyridine derivative of high interest in organic and medicinal chemistry research [1]. It is a critical halogenated pyridine building block used extensively in the synthesis of pharmaceutical intermediates .

Why Methyl 2-Bromo-6-Methoxyisonicotinate Cannot Be Directly Substituted by Its Common Analogs


In-class halogenated pyridinecarboxylates are not interchangeable due to significant differences in reactivity and physicochemical properties. The unique combination of a bromine at the 2-position and a methoxy at the 6-position on the pyridine ring confers distinct electronic and steric characteristics that directly impact cross-coupling efficiency [1]. Simple substitution with a 2-bromo analog lacking the 6-methoxy group, or a chloro analog, will alter reaction kinetics, regioselectivity, and ultimately, the yield and purity of downstream pharmaceutical intermediates .

Methyl 2-Bromo-6-Methoxyisonicotinate: A Quantitative Evidence Guide for Scientific Procurement


Synthesis of Methyl 2-Bromo-6-Methoxyisonicotinate from Methyl 2,6-Dibromoisonicotinate: A Comparative Yield Analysis

A key synthetic route to Methyl 2-bromo-6-methoxyisonicotinate involves a large-scale nucleophilic aromatic substitution of methyl 2,6-dibromoisonicotinate with sodium methoxide. This process yields the target compound with a 44% yield and >99% HPLC purity . This contrasts with the synthesis of the analog methyl 2-chloro-6-methoxyisonicotinate, which is commercially available in 98% purity but often involves different synthetic strategies that may not be as readily scalable or as cost-effective for specific bromine-dependent applications .

Organic Synthesis Medicinal Chemistry Halogenated Pyridine Synthesis

Comparative Physicochemical Properties of Halogenated Pyridinecarboxylate Building Blocks

Computed physicochemical properties reveal key differences that influence compound behavior in biological and synthetic systems. Methyl 2-bromo-6-methoxyisonicotinate (target) has a lipophilicity (XLogP3-AA) of 2.0 and a Topological Polar Surface Area (TPSA) of 48.4 Ų [1]. In contrast, the simpler analog methyl 2-bromoisonicotinate (CAS 26156-48-9), lacking the 6-methoxy group, has a significantly different structure that likely results in higher lipophilicity and lower polarity, which can alter its solubility profile and passive membrane permeability .

Medicinal Chemistry Property-Based Drug Design Chemical Building Blocks

Utility as a Key Intermediate in the Synthesis of a Novel Topical Antiandrogen

Methyl 2-bromo-6-methoxyisonicotinate is a critical intermediate in the multi-kilogram synthesis of the novel topical antiandrogen (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide. In this validated process, the target compound is used as a reactant to yield 2-bromo-6-methoxyisonicotinamide with an 87% yield [1]. This intermediate is then further elaborated to the final API, which is manufactured on a kilogram scale with an overall yield of 25% and HPLC purity of 98.8% [2]. This established route demonstrates the compound's proven utility in a demanding, real-world pharmaceutical process.

Pharmaceutical Process Development Antiandrogen Synthesis Medicinal Chemistry

Comparative Reactivity in Cross-Coupling Reactions: Bromine vs. Chlorine Analogs

The presence of a bromine atom at the 2-position makes Methyl 2-bromo-6-methoxyisonicotinate a highly suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. In general, aryl bromides are more reactive than aryl chlorides in these transformations, often allowing for milder reaction conditions and higher yields [2]. While a direct head-to-head study for this specific compound is not available, the established reactivity trend for aryl halides (I > Br > Cl) supports the inference that this bromo derivative is a more efficient coupling partner than its chloro analog (e.g., methyl 2-chloro-6-methoxyisonicotinate) for the construction of complex biaryl and heteroaryl architectures.

Suzuki-Miyaura Coupling Cross-Coupling Medicinal Chemistry

Optimizing R&D Outcomes: Key Applications of Methyl 2-Bromo-6-Methoxyisonicotinate


Synthesis of High-Purity Pharmaceutical Intermediates for Topical Therapeutics

This compound is an essential building block in the multi-kilogram synthesis of novel topical antiandrogens. Its high purity (>99% by HPLC) and reliable performance in large-scale reactions ensure the quality and consistency of the final drug substance . Researchers developing new topical treatments for acne or sebum-related disorders will find this building block indispensable for achieving their target compound with high enantiomeric purity [1].

Medicinal Chemistry Programs for Property-Based Lead Optimization

The unique combination of a bromine handle for cross-coupling and a methoxy group that modulates lipophilicity (XLogP3-AA: 2.0) and polarity (TPSA: 48.4 Ų) makes this compound an ideal scaffold for exploring structure-activity relationships (SAR) . Its distinct physicochemical profile, compared to simpler halogenated pyridines, allows medicinal chemists to fine-tune drug-like properties such as solubility and permeability during lead optimization [1].

Efficient Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

As a 2-bromopyridine derivative, this compound is a prime substrate for Suzuki-Miyaura and other palladium-catalyzed cross-couplings . Its enhanced reactivity relative to its chloro analog provides a significant advantage in synthetic efficiency, enabling the rapid generation of diverse, complex libraries of compounds for drug discovery and agrochemical research [1].

Development of Scalable and Robust Synthetic Processes

The established, large-scale synthesis from methyl 2,6-dibromoisonicotinate (44% yield, >99% purity) provides a solid foundation for process chemistry . This known and validated route, along with its demonstrated utility in a kilogram-scale API synthesis, offers a clear path for scaling up the production of novel drug candidates, reducing development time and risk [1].

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